3-(2-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-Fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of fluorine atoms on both the benzamido and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Fluorobenzamido Group: The 2-fluorobenzamido group can be introduced via an amide coupling reaction using 2-fluorobenzoic acid and an amine derivative.
Attachment of 4-Fluorophenyl Group: The 4-fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluoroaniline and a suitable leaving group.
Industrial Production Methods
Industrial production of 3-(2-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent for treating specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzamido)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
- 3-(2-bromobenzamido)-N-(4-bromophenyl)-1-benzofuran-2-carboxamide
- 3-(2-methylbenzamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Uniqueness
3-(2-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H14F2N2O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[(2-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H14F2N2O3/c23-13-9-11-14(12-10-13)25-22(28)20-19(16-6-2-4-8-18(16)29-20)26-21(27)15-5-1-3-7-17(15)24/h1-12H,(H,25,28)(H,26,27) |
InChI Key |
ULXXGWCSMCZKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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